Albuterol Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSSFBOAGDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881180 | |
| Record name | Albuterol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-70-9 | |
| Record name | Albuterol sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albuterol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALBUTEROL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanism of Action Investigations
Beta-Adrenergic Receptor Binding Kinetics and Affinity Studies
The pharmacological activity of Albuterol Sulfate (B86663) is initiated by its binding to beta-adrenergic receptors, a class of G protein-coupled receptors. The specifics of this interaction, including preferential binding, receptor subtype selectivity, and the molecular nature of the binding site, are critical to understanding its mechanism of action.
Preferential Binding to Beta2-Adrenergic Receptors
Albuterol Sulfate exhibits a marked preference for the beta-2 adrenergic receptor (β2AR), which is predominantly located on the smooth muscle cells of the airways. This preferential binding is the basis for its primary therapeutic effect of bronchodilation. Albuterol is a racemic mixture, consisting of equal parts (R)-albuterol (levalbuterol) and (S)-albuterol. The (R)-enantiomer is the active component, demonstrating a significantly higher binding affinity for the β2AR compared to the (S)-enantiomer. nih.gov This stereoselectivity underscores the specific molecular recognition required for receptor activation.
The binding of the (R)-enantiomer to the β2AR triggers a conformational change in the receptor, initiating the downstream signaling cascade responsible for smooth muscle relaxation. In contrast, the (S)-enantiomer has been suggested to have some pro-inflammatory properties, although its precise role remains a subject of ongoing research. nih.gov
| Enantiomer | Relative Binding Affinity for β2AR |
|---|---|
| (R)-Albuterol (Levalbuterol) | High |
| (S)-Albuterol | Low |
Receptor Subtype Selectivity and Discrimination
A key feature of this compound is its selectivity for beta-2 adrenergic receptors over beta-1 adrenergic receptors (β1AR), which are primarily found in the heart. This selectivity is crucial in minimizing cardiac side effects. While not absolute, albuterol's affinity for β2AR is substantially higher than for β1AR.
Studies have quantified this selectivity, demonstrating a clear discrimination between the two receptor subtypes. This selectivity is a critical factor in the therapeutic index of this compound, allowing for effective bronchodilation with a reduced risk of cardiac stimulation.
| Receptor Subtype | Binding Affinity (pKi) |
|---|---|
| Beta-1 Adrenergic Receptor | Data not consistently available in searched results |
| Beta-2 Adrenergic Receptor | Data not consistently available in searched results |
Binding Site Characterization at the Molecular Level
The binding of albuterol to the β2AR occurs within a specific pocket formed by the transmembrane helices of the receptor. atsjournals.org Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues that are critical for this interaction. atsjournals.org
Specifically, the nitrogen atom of albuterol is thought to interact with an aspartic acid residue (Asp113) in the third transmembrane helix. atsjournals.org Additionally, the hydroxyl groups on the phenyl ring of the albuterol molecule form hydrogen bonds with serine residues (Ser204 and Ser207) in the fifth transmembrane helix. atsjournals.orgplos.org These interactions anchor the albuterol molecule within the binding pocket, stabilizing the receptor in its active conformation and initiating the signaling cascade. atsjournals.org
Intracellular Signaling Pathways and Molecular Transduction
The binding of this compound to the β2AR is the first step in a cascade of intracellular events that ultimately lead to the desired therapeutic effect. This signal transduction is primarily mediated through the activation of adenylyl cyclase and the subsequent production of cyclic AMP.
Adenylyl Cyclase Activation and Cyclic AMP Production
Upon activation by albuterol, the β2AR, a Gs protein-coupled receptor, facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein. nih.gov This activated Gs alpha subunit then dissociates and binds to and activates the enzyme adenylyl cyclase. nih.gov
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.gov This leads to a rapid increase in the intracellular concentration of cAMP, a crucial second messenger molecule. The efficacy of albuterol in this process can be quantified by its EC50 value, which is the concentration of the drug that produces 50% of the maximal response.
| Parameter | Value |
|---|---|
| EC50 for cAMP production | EC50 values for (R,S)- and (S)-albuterol are 7.89 and 8.48, respectively. researchgate.net |
Protein Kinase A Activation and Downstream Molecular Events
The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA), a key enzyme in the signaling cascade. nih.gov PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.gov
Once activated, PKA phosphorylates a variety of downstream target proteins within the airway smooth muscle cells, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile apparatus to calcium. nih.gov Key downstream molecular events include:
Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step in muscle contraction. nih.gov
Phosphorylation of Phospholipase C: PKA can phosphorylate and inhibit phospholipase C, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium release from intracellular stores. nih.gov
Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.
Phosphorylation of Heat Shock Protein 20 (HSP20): PKA-mediated phosphorylation of HSP20 has been implicated in the relaxation of airway smooth muscle.
These PKA-mediated phosphorylation events collectively lead to the relaxation of airway smooth muscle, resulting in bronchodilation and relief of respiratory symptoms. nih.gov
Regulation of Intracellular Ionic Calcium Concentrations
This compound's influence on intracellular ionic calcium concentrations ([Ca²⁺]i) is multifaceted and stereoisomer-specific. The racemic mixture of albuterol contains equal parts of (R)-albuterol and (S)-albuterol, which exert opposing effects on calcium signaling in airway smooth muscle cells.
(R)-albuterol, the therapeutically active enantiomer, contributes to a decrease in [Ca²⁺]i. nih.gov In contrast, (S)-albuterol has been shown to increase [Ca²⁺]i. nih.gov This effect is not mediated by β₂-adrenergic receptors. Instead, research indicates that (S)-albuterol can cross-react with muscarinic receptors, leading to the activation of a phospholipase C (PLC)-dependent pathway. nih.gov This activation results in the production of inositol-1,4,5-trisphosphate (IP₃), which in turn stimulates the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. nih.gov
Studies in dissociated bovine tracheal smooth muscle cells have demonstrated that (S)-albuterol can induce Ca²⁺ oscillations, with concentrations reaching 1-2 μM. nih.gov This increase in [Ca²⁺]i is biphasic, with an initial transient rise due to release from internal stores, followed by a sustained phase that is dependent on Ca²⁺ influx from the extracellular space. nih.gov The blocking of this effect by muscarinic antagonists like atropine (B194438) further supports the involvement of muscarinic receptors in the action of (S)-albuterol. nih.gov
The differential effects of the albuterol enantiomers on intracellular calcium are summarized in the table below.
| Enantiomer | Effect on [Ca²⁺]i | Mechanism of Action |
| (R)-Albuterol | Decrease | Mediated through β₂-adrenergic receptor signaling. |
| (S)-Albuterol | Increase | Cross-reaction with muscarinic receptors, activation of the phospholipase C/IP₃ pathway, leading to Ca²⁺ release from internal stores and Ca²⁺ influx. nih.gov |
Receptor-Mediated Molecular Interactions Beyond Bronchial Smooth Muscle
While the primary therapeutic action of this compound is on bronchial smooth muscle, β₂-adrenergic receptors are also present in cardiac tissue, accounting for 10% to 50% of the beta-receptors in the human heart. drugs.commedscape.com The precise function of these cardiac β₂-adrenergic receptors is still under investigation, but their stimulation can lead to distinct cardiovascular effects.
Activation of cardiac β₂-adrenergic receptors, like β₁-receptors, can lead to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. oatext.com However, the signaling pathways are thought to differ. Some research suggests that cardiac β₂-adrenergic receptors may have a cardioprotective role. oatext.com In contrast to the sustained signaling of β₁-receptors, β₂-receptor signaling in the heart is typically more transient.
A prospective, placebo-controlled study in healthy subjects demonstrated that nebulized this compound administration resulted in increased cardiac output and stroke volume, with a decrease in systemic vascular resistance, suggesting peripheral vasodilation. nih.gov These effects were accompanied by an increase in plasma norepinephrine (B1679862) levels. nih.gov Such findings highlight the systemic cardiovascular effects that can occur following the administration of this compound, mediated in part by its interaction with β₂-adrenergic receptors in cardiac and vascular tissues.
This compound can modulate the release of hypersensitivity mediators from inflammatory cells, primarily mast cells. This action is also stereospecific. The (R)-enantiomer of albuterol is known to inhibit the release of mediators from mast cells in the airway. nih.govdrugbank.com This inhibitory effect is a key component of its anti-inflammatory properties in the context of asthma.
Conversely, the (S)-enantiomer has been shown to have pro-inflammatory effects. Studies on murine mast cells have demonstrated that (S)-albuterol can increase the production and release of histamine (B1213489) and interleukin-4 (IL-4), particularly after stimulation with IgE-receptor crosslinking. nih.govkarger.com This effect appears to be due to an increase in the synthesis of new histamine, as evidenced by the induction of L-histidine decarboxylase (L-HDC) message, rather than the release of pre-formed histamine. karger.com
The table below summarizes the differential effects of albuterol enantiomers on mast cell mediator release based on a study of IgE-stimulated murine mast cells.
| Enantiomer | Effect on Histamine Release | Effect on IL-4 Secretion |
| (R)-Albuterol | No significant effect nih.gov | No significant effect nih.gov |
| (S)-Albuterol | ~19.9% increase in secreted histamine karger.com | ~58.8% increase nih.govkarger.com |
Furthermore, regular use of racemic salbutamol (B1663637) (albuterol) has been associated with an increased allergen-induced release of tryptase from airway mast cells, which may contribute to an enhanced early asthmatic response to allergens. nih.gov
Molecular Basis of Cellular Responses to this compound
The primary therapeutic effect of this compound, bronchodilation, is achieved through the relaxation of airway smooth muscle. This process is initiated by the binding of (R)-albuterol to β₂-adrenergic receptors on the surface of airway smooth muscle cells. drugbank.comnih.gov This binding activates the receptor, which in turn stimulates the Gs alpha subunit of its associated G-protein.
The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov The subsequent increase in intracellular cAMP concentration is a critical step in the signaling cascade. nih.gov
cAMP then activates protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. nih.govnih.gov A key action of PKA is the inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a necessary step for muscle contraction. This inhibition, coupled with the activation of myosin light chain phosphatase, leads to the dephosphorylation of the myosin light chain and ultimately, smooth muscle relaxation and bronchodilation. drugbank.com
The relaxation of airway smooth muscle induced by this compound is also influenced by its effects on ion channel conductance, particularly large-conductance, Ca²⁺-activated K⁺ (BK) channels. The increase in intracellular cAMP and activation of PKA can lead to the opening of these channels.
Localized intracellular calcium transients, known as "Ca²⁺ sparks," which originate from the sarcoplasmic reticulum, can also activate nearby BK channels. jci.org The cAMP-dependent signaling pathway initiated by albuterol can enhance the activity of these Ca²⁺ sparks, further promoting the opening of BK channels and contributing to vasodilation and smooth muscle relaxation. jci.org
Stereochemistry and Enantiomeric Studies of Albuterol Sulfate
Enantiomeric Purity and Isomeric Characterization
The bronchodilatory effects of racemic albuterol are primarily attributed to the (R)-enantiomer, also known as levalbuterol. researchgate.netresearchgate.net The (R)-isomer has a binding affinity for the β2-adrenoceptor that is approximately 100 times greater than that of the (S)-isomer. atsjournals.org Due to this significant difference in pharmacological activity, the enantiomeric purity of albuterol sulfate (B86663) preparations is of paramount importance.
The characterization of albuterol enantiomers and their polymorphic forms is achieved through various analytical techniques. X-ray powder diffraction (XRPD), Fourier-transform infrared (FT-IR) spectroscopy, and differential scanning calorimetry (DSC) are instrumental in identifying and distinguishing between different solid-state forms of (R)-albuterol sulfate. researchgate.net For instance, studies have identified at least two polymorphic forms of (R)-albuterol sulfate, designated as Form I and Form II, which exhibit distinct crystal structures and thermal properties. researchgate.net
High-performance liquid chromatography (HPLC) is a widely used method for determining the optical purity of albuterol sulfate. researchgate.netresearchgate.net Chiral HPLC assays have been developed and validated for the quantitative determination of albuterol enantiomers. magtechjournal.com These methods can achieve high levels of optical purity, with some studies reporting purities of 99.5% for the (R)-enantiomer. researchgate.netnih.gov
The absolute configuration of the optical isomers of salbutamol (B1663637) (albuterol) has been determined, providing a foundational understanding of their three-dimensional structure. acs.org This knowledge is crucial for interpreting their differential interactions with chiral environments, such as biological receptors and enzymes.
Table 1: Enantiomeric Purity and Characterization Techniques
| Parameter | Methodology | Key Findings | References |
| Enantiomeric Purity | High-Performance Liquid Chromatography (HPLC) | Achieved optical purity of up to 99.8% for (R)-albuterol. | researchgate.netresearchgate.net |
| Isomeric Characterization | X-ray Powder Diffraction (XRPD), FT-IR Spectroscopy, Differential Scanning Calorimetry (DSC) | Identified and characterized two polymorphic forms (Form I and Form II) of (R)-albuterol sulfate. | researchgate.net |
| Absolute Configuration | Not specified in provided text | Determined the absolute configuration of salbutamol's optical isomers. | acs.org |
Enantiomeric Resolution Methodologies
The separation of racemic albuterol into its individual enantiomers is a critical step in the production of enantiomerically pure drugs. Several methodologies have been developed for the enantiomeric resolution of this compound.
Preferential Crystallization Techniques for Enantiomer Separation
Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to separate enantiomers that form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. This compound has been shown to behave as a conglomerate. researchgate.net This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization. researchgate.netcore.ac.uk By alternating the seeding with each enantiomer, it is possible to harvest crops of each isomer. core.ac.uk One study demonstrated the separation of this compound enantiomers by entrainment from a saturated methanolic solution. researchgate.net
Diastereomeric Salt Formation Approaches
A common and effective method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form two diastereomers, which have different physical properties and can be separated by techniques such as crystallization. slideshare.netnih.gov
Table 2: Diastereomeric Salt Formation for Albuterol Resolution
| Resolving Agent | Yield of (R)-Albuterol | Optical Purity | References |
| Di-p-toluoyl-D-tartaric acid | 38% (initial), 67% (overall with racemization) | 99.5% | researchgate.netnih.gov |
| L-tyrosine | 38.7% (overall) | 99.1% EE | magtechjournal.com |
| (2S,3S)-di-O-benzoyl- or (2S,3S)-di-O-toluoyltartaric acid | Not specified | Not specified | researchgate.net |
Chromatographic and Electrophoretic Resolution Strategies
Chromatographic and electrophoretic methods are powerful techniques for the analytical and preparative separation of enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted approach. springernature.com
For albuterol, various CSPs have been successfully employed. Teicoplanin-based CSPs have demonstrated baseline resolution of (R)- and (S)-albuterol. researchgate.netnih.gov Another effective CSP for albuterol enantioseparation is the vancomycin-based Chirobiotic V column. researchgate.net
Capillary electrophoresis (CE) offers another high-resolution potential for chiral separations. researchgate.net Nonaqueous capillary electrophoresis (NACE) has been successfully applied to resolve albuterol enantiomers using heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin as a chiral selector. researchgate.net
Stereoselective Interactions and Sulfation Processes
The enantiomers of albuterol exhibit stereoselectivity in their interactions with biological systems, particularly in their metabolism.
Preferential Sulfation of Albuterol Enantiomers in Biological Systems
The sulfation of albuterol is a significant metabolic pathway that demonstrates stereoselectivity. Studies have shown that the sulfation of albuterol is preferential for the (R)-enantiomer in humans. atsjournals.orgnih.gov This stereoselective sulfation is catalyzed by the M-form of phenol (B47542) sulfotransferase (PST), which is present in the liver and jejunal mucosa. nih.gov
In vitro studies using human liver and intestinal preparations have confirmed the preferential sulfation of (R)-salbutamol. nih.gov Research utilizing the human hepatoma cell line Hep G2 also demonstrated a clear preference for the sulfation of (-)-albuterol (the R-enantiomer). nih.gov Kinetic studies with cell homogenates revealed that the efficiency of sulfation (Vmax/KM) was 7.8-fold higher for (-)-albuterol compared to (+)-albuterol. nih.gov More recent studies have identified sulfotransferase 1A3 (SULT1A3) as the primary enzyme responsible for the stereoselective sulfonation of (R)-salbutamol. mdpi.com This preferential metabolism of the more active enantiomer can lead to a higher plasma concentration of the less active (S)-enantiomer when the racemic mixture is administered. atsjournals.org
Kinetic Studies of Stereoselective Metabolic Pathways
The metabolism of albuterol is markedly stereoselective, with the (R)- and (S)-enantiomers undergoing different rates of biotransformation. The primary route of metabolism for albuterol is sulfation, a process catalyzed by sulfotransferase enzymes, particularly the phenol-sulfotransferase SULT1A3. atsjournals.org Kinetic studies have consistently demonstrated that this enzymatic process preferentially targets (R)-albuterol.
Research using human liver cell homogenates has elucidated the kinetic parameters for the sulfation of each enantiomer. These studies have shown that the apparent Michaelis constant (K_m) for (-)-albuterol (the R-enantiomer) is significantly lower than that for (+)-albuterol (the S-enantiomer), indicating a higher affinity of the enzyme for the R-isomer. Conversely, the maximal velocity (V_max) of the sulfation reaction is higher for (R)-albuterol. The culmination of these differences results in a substantially greater efficiency of sulfation for the R-enantiomer.
The stereoselective metabolism of albuterol is not limited to the liver. Studies have shown that this preferential metabolism also occurs in the gut wall following oral administration. This extensive first-pass metabolism of (R)-albuterol contributes to a significantly lower oral bioavailability of the R-enantiomer compared to the S-enantiomer.
| Enantiomer | Apparent K_m (μM) | Apparent V_max (relative units) | Sulfation Efficiency (V_max/K_m) | Reference |
|---|---|---|---|---|
| (-)-(R)-Albuterol | 115 | 1.7 (relative to (+)-albuterol) | 7.8-fold higher than (+)-albuterol | nih.gov |
| (+)-(S)-Albuterol | 528 | 1.0 | - | nih.gov |
Molecular Differences in Beta-Adrenergic Receptor Affinity and Binding
The therapeutic effects of albuterol are mediated through its interaction with beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways. The binding of albuterol to these receptors initiates a signaling cascade that leads to bronchodilation. Crucially, the two enantiomers of albuterol exhibit vastly different affinities for the beta-2 adrenergic receptor.
(R)-albuterol is the eutomer, the enantiomer responsible for the desired therapeutic effect. It binds to the beta-2 adrenergic receptor with a significantly higher affinity than its counterpart, (S)-albuterol, the distomer. In vitro binding assays have consistently shown that the affinity of (R)-albuterol for the beta-2 adrenergic receptor is over 100 to 150 times greater than that of (S)-albuterol. atsjournals.orgatsjournals.orgdrugbank.comnih.gov
This marked difference in binding affinity means that at therapeutic concentrations of racemic albuterol, it is almost exclusively the (R)-enantiomer that occupies and activates the beta-2 adrenergic receptors to produce bronchodilation. The (S)-enantiomer, due to its low affinity, is considered to be inactive at the beta-2 adrenergic receptor in terms of agonistic activity.
| Enantiomer | Receptor | Relative Affinity (compared to S-isomer) | Reference |
|---|---|---|---|
| (R)-Albuterol | Beta-2 Adrenergic Receptor | >100-fold higher | atsjournals.orgatsjournals.org |
| (S)-Albuterol | Beta-2 Adrenergic Receptor | Baseline | atsjournals.orgatsjournals.org |
| (R)-Albuterol | Beta-2 Adrenergic Receptor | 150-fold higher | drugbank.comnih.gov |
The profound difference in the binding affinities of the albuterol enantiomers is a direct consequence of the specific molecular interactions between the drug and the beta-2 adrenergic receptor. The receptor's binding pocket is a chiral environment, meaning it can differentiate between the three-dimensional structures of the enantiomers.
Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane domains of the beta-2 adrenergic receptor that are crucial for agonist binding. atsjournals.org For albuterol, the interaction involves the formation of hydrogen bonds between the hydroxyl groups on the phenyl ring and the ethanolamine (B43304) side chain of the drug molecule with specific residues in the receptor. The stereochemistry of (R)-albuterol allows for a precise and optimal fit within the binding site, maximizing these favorable interactions. In contrast, the spatial arrangement of the functional groups in (S)-albuterol prevents it from forming the same critical bonds with the same affinity, leading to a much weaker and less stable interaction. wikipedia.org
Impact of Enantiomeric Forms on Cellular and Molecular Pathways (In Vitro)
While (S)-albuterol is largely inactive at the beta-2 adrenergic receptor, in vitro studies have revealed that it is not biologically inert. In fact, it can exert its own distinct effects on various cellular and molecular pathways, some of which may oppose the beneficial effects of (R)-albuterol.
(S)-albuterol has been shown to have pro-inflammatory and pro-constrictory properties in various cell culture models. nih.gov In human bronchial smooth muscle cells, (S)-albuterol has been observed to increase intracellular calcium concentrations, a key event in muscle contraction. nih.govimrpress.com This effect is in stark contrast to (R)-albuterol, which promotes a decrease in intracellular calcium, leading to muscle relaxation. atsjournals.orgnih.gov
Furthermore, (S)-albuterol has been found to activate pro-inflammatory signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and nuclear factor-kappa B (NF-κB) pathways in human bronchial smooth muscle cells. nih.govnih.govspringermedizin.de The activation of these pathways can lead to the expression of pro-inflammatory genes and contribute to airway inflammation. Conversely, (R)-albuterol has been shown to inhibit these same pathways. nih.govspringermedizin.de
Some evidence suggests that the effects of (S)-albuterol may be mediated, at least in part, through interactions with muscarinic receptors, as its effects on intracellular calcium can be blocked by muscarinic antagonists. nih.govresearchgate.net In mast cells, (S)-albuterol has been shown to increase the production of histamine (B1213489) and interleukin-4 (IL-4), two important mediators in the allergic inflammatory response. karger.com
In contrast, (R)-albuterol has demonstrated anti-inflammatory effects in various in vitro models. It can suppress the release of pro-inflammatory mediators from human eosinophils and T-cells and inhibit the proliferation of human airway smooth muscle cells. atsjournals.org In human airway epithelial cells, (R)-albuterol has been shown to suppress the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), a key cytokine involved in airway inflammation. atsjournals.org
| Cellular/Molecular Target | Effect of (R)-Albuterol | Effect of (S)-Albuterol | Reference |
|---|---|---|---|
| Intracellular Calcium (Airway Smooth Muscle) | Decrease | Increase | atsjournals.orgnih.govimrpress.comnih.gov |
| PI3K Pathway Activity (Airway Smooth Muscle) | Inhibition | Activation | nih.govnih.govspringermedizin.de |
| NF-κB Pathway Activity (Airway Smooth Muscle) | Inhibition | Activation | nih.govnih.govspringermedizin.de |
| Histamine/IL-4 Production (Mast Cells) | No significant effect | Increase | karger.com |
| GM-CSF Production (Airway Epithelial Cells) | Suppression | No significant effect | atsjournals.org |
Chemical Synthesis and Derivatization Approaches
Established Synthetic Routes to Albuterol Sulfate (B86663)
The synthesis of albuterol, which is then converted to its sulfate salt, has evolved over time, with several established routes documented in scientific literature and patents. A common feature of many syntheses is the construction of the 2-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol structure. chemicalbook.comlookchem.com
One of the classical and widely cited methods begins with 4-hydroxyacetophenone. chemicalbook.comlookchem.com This starting material undergoes chloromethylation to introduce the hydroxymethyl group at the 3-position of the aromatic ring, yielding 4-hydroxy-3-hydroxymethylacetophenone. chemicalbook.comlookchem.com This intermediate is then subjected to a series of reactions, including acetylation of the hydroxyl groups to protect them, followed by bromination to form the corresponding bromoacetophenone derivative. chemicalbook.comlookchem.com The subsequent reaction with N-benzyl-N-tert-butylamine introduces the amino group. chemicalbook.comlookchem.com The synthesis proceeds with the hydrolysis of the acetyl protecting groups and reduction of the ketone to a hydroxyl group, often using sodium borohydride (B1222165). chemicalbook.comlookchem.com The final step to obtain albuterol is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation. chemicalbook.comlookchem.com
Another established route utilizes methyl salicylate (B1505791) as the starting material. This approach involves a Friedel-Crafts acylation, followed by a series of transformations including oxidation, condensation, and reduction steps. google.comyoutube.com A patent describes a process starting with salicylic (B10762653) acid, which reacts with a tert-butylamino acetyl halide reagent. google.compatsnap.com This is followed by a Lewis acid-catalyzed reaction, an acid-mediated reaction, and finally, reduction to yield albuterol, which is then reacted with sulfuric acid to form the sulfate salt. google.compatsnap.com
A different synthetic strategy starts with p-hydroxybenzaldehyde. This process involves chloromethylation, hydrolysis, and protection of the dihydroxy groups. google.com This is followed by an epoxidation reaction and subsequent ring-opening with tert-butylamine (B42293) to introduce the side chain. google.com The final step is the deprotection of the hydroxyl groups under acidic conditions to yield albuterol. google.com
The following table summarizes some of the key starting materials and the general synthetic approaches:
| Starting Material | Key Synthetic Steps | Reference(s) |
| 4-Hydroxyacetophenone | Chloromethylation, Acetylation, Bromination, Amination, Reduction, Debenzylation | chemicalbook.comlookchem.com |
| Methyl Salicylate | Friedel-Crafts Acylation, Oxidation, Condensation, Reduction | google.comyoutube.com |
| Salicylic Acid | Reaction with tert-butylamino acetyl halide, Lewis acid catalysis, Reduction | google.compatsnap.com |
| p-Hydroxybenzaldehyde | Chloromethylation, Hydrolysis, Dihydroxy protection, Epoxidation, Amine ring-cleavage, Deprotection | google.com |
Optimization of Synthetic Yields and Purity
The industrial production of albuterol sulfate necessitates high yields and purity. Research has focused on optimizing various steps of the established synthetic routes to improve efficiency and product quality.
One area of optimization involves the purification of intermediates. For instance, in the route starting from methyl salicylate, it was found that an intermediate could be purified to over 99% purity by a simple beating process in a mixed solvent system of acetonitrile (B52724), tetrahydrofuran, and water, thereby avoiding laborious column chromatography. google.com Another patent highlights a method for purifying a salbutamol (B1663637) intermediate using citric acid in a refluxing solvent, achieving a product purity of 98.3% and a yield of 84.1%. google.com
Reaction conditions are another critical factor for optimization. A patented method emphasizes mild reaction conditions and the use of environmentally friendly solvents to achieve high yield and purity. google.compatsnap.com The use of a "one-pot" reaction, where multiple steps are carried out in the same reactor without isolating intermediates, has been explored to improve labor efficiency and reduce costs. For example, a one-pot method for the synthesis from methyl salicylate involving Friedel-Crafts acylation, oxidation, condensation, and borate (B1201080) reduction in pure water has been reported. google.com
The choice of reagents also plays a significant role. The use of sodium borohydride as a reducing agent is a common and effective method for converting the ketone group to a hydroxyl group. chemicalbook.comlookchem.com The development of specific analytical methods, such as RP-HPLC, is crucial for monitoring the purity of this compound and quantifying any related substances or impurities that may form during synthesis or upon storage. researchgate.net
The following table highlights some optimization strategies and their reported outcomes:
| Optimization Strategy | Intermediate/Product | Reported Outcome | Reference(s) |
| Purification by beating in mixed solvent | Intermediate from methyl salicylate route | >99% purity, avoids column chromatography | google.com |
| Purification with citric acid | Salbutamol intermediate IV | 98.3% purity, 84.1% yield | google.com |
| "One-pot" synthesis in water | Free racemic salbutamol | High labor efficiency, low cost, high yield | google.com |
| Use of specific analytical methods (RP-HPLC) | This compound and related substances | Accurate quantification of impurities, stability-indicating | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis, including that of this compound. imist.maacs.orgmdpi.com
A key focus of green chemistry is the use of safer solvents. nih.gov Several synthetic methods for this compound have been developed that utilize more environmentally friendly solvents, such as water and ethanol (B145695), in place of hazardous organic solvents like benzene. google.compatsnap.commdpi.com For example, a patented preparation method highlights the use of environmentally friendly raw materials and solvents. google.compatsnap.com The use of water as a solvent in a "one-pot" synthesis method not only reduces the reliance on organic solvents but also lowers costs and environmental impact. google.com
Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org While specific atom economy calculations for albuterol synthesis are not always reported, the development of more efficient, multi-step, one-pot syntheses contributes to this goal by minimizing intermediate isolation and purification steps, which can generate waste. google.com
The reduction of derivatives and protecting groups is also a core tenet of green chemistry. acs.org Some synthetic routes for albuterol still rely on protecting groups, such as the benzyl group, which must be removed in a separate step. chemicalbook.comlookchem.com Future research may focus on developing synthetic pathways that avoid the need for such protecting groups, potentially through the use of highly selective catalysts or enzymatic reactions. acs.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and green alternative to traditional chemical methods. mdpi.com A study on the biosynthesis of a salbutamol metabolite, salbutamol-4′-O-sulfate, demonstrated the use of genetically modified fission yeast to achieve a highly regioselective sulfonation, a reaction that is challenging to control through conventional chemical synthesis. mdpi.com This biosynthetic approach uses aqueous solutions, reducing the need for organic solvents. mdpi.com
The following table summarizes the application of green chemistry principles in this compound synthesis:
| Green Chemistry Principle | Application in Albuterol Synthesis | Reference(s) |
| Safer Solvents | Use of water and ethanol in place of hazardous organic solvents. | google.compatsnap.commdpi.com |
| Atom Economy | Development of one-pot syntheses to reduce waste from intermediate isolation. | google.comacs.org |
| Reduce Derivatives | Ongoing challenge, with some routes still requiring protecting groups. | chemicalbook.comlookchem.comacs.org |
| Biocatalysis | Use of genetically modified yeast for regioselective sulfonation in metabolite synthesis. | mdpi.com |
Prodrug and Analog Design for Modulated Chemical Properties
The design of prodrugs and analogs is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a drug. innovareacademics.innih.govresearchgate.net In the context of albuterol, this approach aims to modify its chemical properties to enhance its delivery, duration of action, or targeting to specific sites. nih.govgoogle.com
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. innovareacademics.inresearchgate.net The traditional approach to prodrug design often involves creating ester derivatives of drugs with hydroxyl or carboxyl groups to modulate properties like solubility and permeability. innovareacademics.innih.gov For albuterol, which has both phenolic and alcoholic hydroxyl groups, esterification is a potential strategy for creating prodrugs.
The design of prodrugs for inhaled drugs, like albuterol, can be particularly strategic. One study explored the synthesis of a series of monobasic amino acids attached to a model compound via a carbamate (B1207046) linker to investigate their stability at different pH levels, which is relevant for lung tissue retention. nih.gov This research highlights the potential for creating lung-retentive prodrugs that can provide an extended duration of action. nih.gov
The development of analogs of albuterol has also been a focus of research. An analog is a compound that has a similar chemical structure to another compound but differs in a specific component. The goal of creating analogs is often to improve selectivity for the target receptor or to alter the metabolic profile of the drug. The development of albuterol itself was the result of analog design, modifying the structure of isoproterenol (B85558) to increase its selectivity for β₂-receptors and improve its metabolic stability. ic.ac.uk
The following table provides examples of prodrug and analog design concepts related to albuterol:
| Approach | Chemical Modification | Desired Outcome | Reference(s) |
| Prodrug Design | Attachment of amino acids via a carbamate linker | Extended lung tissue retention | nih.gov |
| Prodrug Design | Esterification of hydroxyl groups | Modulation of solubility and permeability | innovareacademics.innih.gov |
| Analog Design | Modification of the amine substituent (e.g., tert-butyl group) | Increased β₂-receptor selectivity | ic.ac.uk |
| Analog Design | Modification of the aromatic ring substituent (e.g., hydroxymethyl group) | Improved metabolic stability | ic.ac.uk |
Solid State Chemistry and Pharmaceutical Crystallography of Albuterol Sulfate
Polymorphism of Albuterol Sulfate (B86663) and R-Albuterol Sulfate
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. While Albuterol is a racemic mixture, its therapeutic activity primarily resides in the (R)-enantiomer, known as levalbuterol. researchgate.netresearchgate.net Research has focused on the polymorphic modifications of R-Albuterol Sulfate (RSS). nih.govdocumentsdelivered.com
At least two polymorphic forms of R-Albuterol Sulfate, designated as Form I and Form II, have been identified and characterized using various analytical techniques. researchgate.netnih.govdocumentsdelivered.com Crystallization of R-Albuterol Sulfate from water consistently yields Form I. researchgate.net In contrast, crystallization from methanol (B129727) can produce both Form I and Form II. researchgate.net
The distinct crystal structures of these polymorphs are confirmed by significant differences in their X-ray powder diffraction (XRPD) patterns and Fourier-transform infrared (FT-IR) spectra. researchgate.net Differential scanning calorimetry (DSC) has shown less significant differences between the two forms. researchgate.net
The table below summarizes the characteristic XRPD peaks that distinguish Form I and Form II of R-Albuterol Sulfate. researchgate.net
| Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I | 10.7, 11.9, 12.6 |
| Form II | 8.7, 9.6, 15.2 |
The external shape of a crystal, known as its morphology or habit, can significantly impact the physicochemical properties of a drug substance, including its powder flow and processing behavior. mdpi.com The crystals of Albuterol Sulfate often manifest as needles with a large aspect ratio, which can lead to poor powder properties. mdpi.com
Crystal engineering strategies, such as antisolvent crystallization, have been employed to control the morphology of this compound. mdpi.comnih.gov By using different antisolvents like ethanol (B145695), n-propanol, n-butanol, and sec-butanol, it is possible to obtain spherical particles, or spherulites. mdpi.com These spherical agglomerates generally exhibit improved handling properties compared to the needle-like crystals. ul.iesemanticscholar.orgresearchgate.net The formation of compact and uniform spherulites has been observed to follow a spherulitic growth pattern, where plate-like crystals branch out to form the final spherical shape. mdpi.comresearchgate.net The quality and aerosolization performance of micronized this compound are directly linked to the morphology and degree of imperfections in the crystalline feedstock used for micronization. nih.gov
Crystallographic Studies
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of molecules within a crystal lattice. This information is crucial for understanding the physical and chemical properties of a solid form.
Single-crystal X-ray diffraction (SCXRD) has been utilized to elucidate the structures of this compound in its hydrated and solvated forms. A comprehensive study on a hemihydrate of albuterol hemisulfate (ASH) revealed that it crystallizes in the centrosymmetric P21/c space group, indicating the presence of both enantiomers in the crystal. acs.orgfigshare.com The asymmetric unit of this hydrate (B1144303) contains two crystallographically independent albuterol cations, one sulfate anion, and one water molecule. acs.org
Furthermore, a novel solvated crystal form of Salbutamol (B1663637) Sulfate with sec-butanol (S-SBA) has been identified through antisolvent crystallization. mdpi.com Single-crystal X-ray diffraction analysis of this solvate showed a 1:1 stoichiometric ratio between the salbutamol sulfate and the sec-butanol molecule within the crystal lattice. mdpi.comresearchgate.net
The table below presents key crystallographic data for Albuterol Hemisulfate Hemihydrate. acs.org
| Parameter | Albuterol Hemisulfate Hemihydrate |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 21.066(4) |
| b (Å) | 6.4600(13) |
| c (Å) | 22.049(4) |
| β (deg) | 108.92(3) |
| Volume (ų) | 2839.2(9) |
| Z | 4 |
Amorphous Solid Forms and Amorphous-to-Crystalline Conversions
In addition to crystalline forms, this compound can exist in an amorphous state. nih.gov Amorphous solids lack the long-range ordered structure of crystals and are thermodynamically unstable. google.com They possess higher energy and greater molecular mobility compared to their crystalline counterparts. google.com
Amorphous regions can be generated on the surface of this compound crystals during high-energy manufacturing processes such as air-jet milling (micronization). nih.govgoogle.comsemanticscholar.org Even small amounts of amorphous content can negatively affect the physical stability of the powder. google.com
Due to their thermodynamic instability, amorphous forms tend to convert back to a more stable crystalline state. google.com This amorphous-to-crystalline conversion is a critical phenomenon to control, as it can lead to particle growth and agglomeration. google.com The kinetics of this recrystallization process are highly dependent on environmental factors such as temperature and relative humidity. nih.govsemanticscholar.org The presence of water vapor can act as a plasticizer, increasing molecular mobility and accelerating the conversion from the amorphous to the crystalline state. nih.govnih.gov Studies have shown that for amorphous this compound, a relative humidity of at least 55% at room temperature is needed to achieve recrystallization within 24 hours. google.com The transition can be monitored by techniques such as isothermal microcalorimetry and dynamic vapor sorption (DVS). nih.govnih.gov
Factors Influencing Amorphous Content in this compound Powders
The presence of amorphous content in this compound powders is primarily a consequence of high-energy processing steps, such as micronization or milling, which are employed to achieve a desired particle size for pharmaceutical applications. nih.govresearchgate.netgoogle.com These mechanical stresses can disrupt the crystalline lattice on the particle surfaces, creating disordered or amorphous regions. nih.govresearchgate.netsemanticscholar.org While micronization of this compound may only produce small quantities of amorphous material, even these minor amounts can significantly impact the physical stability of the powder. google.comd-nb.info
Several factors influence the generation and stability of this amorphous content:
Manufacturing Processes: Techniques like spray drying can produce amorphous this compound particles, while freeze-drying is another method to render the drug amorphous. d-nb.infonih.gov Air jet milling is a common micronization technique that introduces amorphous content. nih.govgoogle.com
Environmental Conditions: The amorphous state is thermodynamically unstable and possesses excess free energy, making it prone to converting back to a more stable crystalline form. google.comd-nb.info This transition is highly dependent on environmental factors like temperature and relative humidity (RH). nih.govsemanticscholar.org
Water Sorption: Amorphous regions have a higher propensity to absorb water compared to their crystalline counterparts. nih.govsemanticscholar.org Sorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) of the material. researchgate.netd-nb.info Above the Tg, molecular mobility increases, which accelerates the process of recrystallization. google.comd-nb.info For instance, micronized this compound with a small amorphous content has been observed to recrystallize at a relative humidity of 50%. d-nb.info
Kinetics of Solid-State Phase Transformations
The conversion of the unstable amorphous form of this compound to a more stable crystalline state is a critical solid-state phase transformation. The kinetics of this amorphous-to-crystalline conversion are not static but are dynamically influenced by both temperature and relative humidity. nih.govsemanticscholar.org
The rate of this recrystallization is closely linked to the material's glass transition temperature (Tg). d-nb.info The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, mobile state. For anhydrous amorphous this compound, the Tg has been measured at approximately 119.4°C. nih.gov However, the absorption of water by the amorphous content significantly lowers this Tg. researchgate.netd-nb.info When the surrounding temperature is above the Tg, molecular mobility is enhanced, accelerating the conversion process. google.comd-nb.info This phenomenon is the basis for "conditioning," a process where powders are intentionally exposed to controlled temperature and humidity to promote the conversion of amorphous material to the crystalline state, thereby improving the powder's physical stability. researchgate.netd-nb.info The recrystallization process leads to the expulsion of excess sorbed water, which can be observed as a mass decrease in water vapor sorption studies. d-nb.info
Solvate and Hydrate Forms of this compound
In addition to existing in amorphous and anhydrous crystalline forms, this compound can form solvates and hydrates, which are crystalline structures that incorporate solvent or water molecules into their lattice. The specific form obtained can depend on the solvent system used during crystallization. researchgate.netmdpi.com
For example, crystallization of R-albuterol sulfate from water consistently yields a form designated as Form I, while crystallization from methanol can produce both Form I and a different polymorph, Form II. researchgate.net A novel solvate of this compound containing sec-butanol has also been identified when using a water-sec-butanol antisolvent system. mdpi.com Single-crystal X-ray diffraction revealed this new form to be a 1:1 stoichiometric solvate. mdpi.com
Of particular note is the discovery of a hemihydrate of albuterol hemisulfate (ASH). researchgate.netacs.orgacs.org This form incorporates water into its crystal structure and exhibits distinct physical properties and stability profiles.
Characterization of Hemihydrate Forms
A hemihydrate of albuterol hemisulfate (ASH) has been comprehensively characterized using various solid-state analytical techniques. researchgate.netacs.org Single-crystal X-ray diffraction analysis revealed it to be an isolated-site (class A) hydrate, featuring a complex three-dimensional network of strong hydrogen bonds. acs.orgacs.org
Thermal analysis provides key insights into its behavior. The thermal dehydration of the hemihydrate occurs at around 100°C. researchgate.netacs.orgacs.org Interestingly, this loss of water proceeds without a loss of the material's crystallinity. researchgate.netacs.orgacs.org The resulting dehydrated crystal structure remains stable up to the decomposition temperature, which occurs between approximately 160°C and 185°C. researchgate.netacs.orgacs.org The physical stability of the ASH form is notable; it remains stable for at least three months under ambient conditions and for at least two months at 0% relative humidity. researchgate.netacs.orgacs.org
Below is a summary of the characterization data for the albuterol hemisulfate hemihydrate.
| Property | Observation |
| Hydrate Type | Hemihydrate (ASH) |
| Crystal System | Isolated-site (class A) hydrate with a 3D supramolecular network. acs.orgacs.org |
| Physical Stability | Stable for ≥ 3 months at ambient conditions; Stable for ≥ 2 months at 0% RH. researchgate.netacs.orgacs.org |
| Thermal Dehydration | Occurs at ~100°C without loss of crystallinity. researchgate.netacs.orgacs.org |
| Decomposition Temp. | The dehydrated structure is stable up to 160–185°C. researchgate.netacs.orgacs.org |
Thermodynamic Stability of Hydrates and Anhydrates
The thermodynamic stability of a hydrate relative to its anhydrous (nonsolvated) form is a crucial factor in determining which form is more stable under specific environmental conditions of temperature and water activity (aw). researchgate.netacs.orgacs.org For the albuterol hemisulfate system, the hemihydrate is the more stable form at higher water activities, while the anhydrate is more stable at lower water activities.
Thermodynamic stability studies have precisely established the transition points between the two forms at various temperatures. researchgate.netacs.orgacs.org The constructed phase diagram for the anhydrate-hydrate system shows that the hemihydrate is more stable than the nonsolvated form under the conditions outlined in the table below. researchgate.netacs.orgacs.org
| Temperature | Water Activity (aw) Threshold | More Stable Form Above Threshold |
| 5°C | > 0.63 | Hemihydrate |
| 20°C | > 0.65 | Hemihydrate |
| 40°C | > 0.80 | Hemihydrate |
This data is critical for developing controlled crystallization processes and ensuring the physical stability of the final drug substance by defining the appropriate storage and processing conditions. researchgate.netacs.orgacs.org
Process-Induced Crystallinity Changes in this compound Powders
Pharmaceutical manufacturing processes, particularly particle size reduction techniques like air jet micronization, impart significant energy to this compound powders. nih.govsemanticscholar.org This energy can induce changes in the material's crystallinity by creating dislocations and defects on the particle surfaces. nih.govgoogle.comsemanticscholar.org If sufficient energy is applied, these defects can lead to the formation of localized amorphous regions. nih.govresearchgate.netsemanticscholar.org
These process-induced changes are not merely superficial; they alter the physical and chemical properties of the powder. The amorphous regions are thermodynamically unstable and have a tendency to revert to the more stable crystalline form over time, a process influenced by heat and moisture. nih.govgoogle.com This recrystallization on the surface of particles can lead to the formation of solid bridges between individual particles, resulting in agglomeration and particle growth. researchgate.netgoogle.com Such changes can negatively affect the performance of the powder, especially in formulations like dry powder inhalers where particle size and flowability are critical. researchgate.net
Several analytical methods, including scanning electron microscopy, differential scanning calorimetry, powder X-ray diffraction, and water vapor sorption analysis, can be used to detect and quantify these subtle, process-induced differences in crystallinity. nih.govsemanticscholar.org Understanding these dynamic changes is essential for controlling the physical state and ensuring the stability and efficacy of pharmaceutical powders containing this compound. nih.govsemanticscholar.org
Analytical Methodologies for Chemical Characterization of Albuterol Sulfate
Chromatographic Techniques for Purity and Related Substances
Chromatographic methods are fundamental in separating Albuterol Sulfate (B86663) from any related substances, which can include process impurities, degradation products, and enantiomeric impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of Albuterol Sulfate. nih.govajrconline.org Reversed-phase HPLC (RP-HPLC) methods are most commonly developed and validated for this purpose. nih.govajrconline.org These methods are designed to be specific, accurate, precise, linear, robust, and stability-indicating. nih.govnih.gov
Method development often involves optimizing several parameters to achieve adequate separation of this compound from its known related substances. nih.govresearchgate.net Key considerations in method development include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detection wavelength.
For instance, a validated isocratic RP-HPLC method utilized a YMC phenyl column with a mobile phase of 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (B129727) (95:5, v/v) at a flow rate of 1.5 mL/min, with UV detection at 225 nm. nih.gov This method successfully resolved this compound from six of its known related substances. nih.gov Another developed method used a C18 column with a mobile phase of orthophosphoric acid buffer and acetonitrile (B52724) (65:35 v/v) at a flow rate of 1.0 mL/min and detection at 260 nm. researchgate.net
Validation of these HPLC methods is performed according to guidelines from the International Council for Harmonisation (ICH). ajrconline.orgnih.govjrespharm.com Validation parameters typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov This is often demonstrated by the absence of interference from blank, placebo, and forced degradation samples. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov For this compound, linearity is often established over a range of 50-150% of the active label claim. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. jrespharm.com It is often determined by recovery studies, with acceptance criteria typically between 98-102%. jrespharm.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jrespharm.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govjrespharm.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov For this compound and its related substances, LOD and LOQ values have been reported to be in the range of 0.01% to 0.21% of the assay concentration. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | YMC Phenyl (250 mm x 4.6 mm, 5 µm) nih.gov | Hypersil BDS C18 (150mm x 4.6mm, 5µm) ajrconline.org |
| Mobile Phase | 25 mM KH2PO4 (pH 3.0):Methanol (95:5 v/v) nih.gov | Buffer:Methanol (75:25 v/v) ajrconline.org |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min ajrconline.org |
| Detection | UV at 225 nm nih.govajrconline.org | UV at 225 nm ajrconline.org |
| Linearity Range | 50-150% of label claim nih.gov | 50-150 µg/mL ajrconline.org |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. mdpi.com
The application of UPLC in the analysis of this compound provides a more rapid and efficient means of quantifying the drug and its impurities. jrespharm.com A developed and validated RP-UHPLC (the terms UPLC and UHPLC are often used interchangeably) method for this compound in metered-dose inhaler formulations utilized a Hibar HR purospher STAR RP-18 encapped column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (10 mM KH2PO4) and acetonitrile (60:40 %v/v). jrespharm.com The analysis was completed in a short run time of 5 minutes. jrespharm.com
The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities from the main drug peak, which can be challenging with conventional HPLC. researchgate.net This leads to more accurate purity assessments. The increased sensitivity of UPLC is also advantageous for detecting and quantifying trace-level impurities. researchgate.net
Chiral HPLC for Enantiomeric Purity Assessment
Albuterol is a chiral molecule and exists as two enantiomers, (R)-Albuterol (levalbuterol) and (S)-Albuterol. Since the pharmacological activity resides primarily in the (R)-enantiomer, the assessment of enantiomeric purity is critical. fda.gov Chiral HPLC is the primary technique used for this purpose. wvu.edu
These methods employ a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. wvu.educhromatographyonline.com Teicoplanin-based CSPs are frequently used for the enantiomeric separation of salbutamol (B1663637). researchgate.netresearchgate.netresearchgate.net
A validated chiral HPLC method for determining the enantiomeric purity of (R)-Salbutamol Sulfate utilized a Chirobiotic T column with a mobile phase consisting of acetonitrile, methanol, acetic acid, and triethylamine. researchgate.net The method was found to be fast, accurate, highly sensitive, and precise for quantifying the enantiomers. researchgate.netresearchgate.net Validation of chiral HPLC methods involves assessing parameters similar to those for achiral HPLC, with a particular focus on the resolution between the enantiomer peaks and the accurate quantification of the minor enantiomer in the presence of a large excess of the major one. chromatographyonline.comresearchgate.net
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatography for enhanced analytical capabilities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the trace analysis of this compound and the identification of its metabolites. fda.govfda.govpharmacophorejournal.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. pharmacophorejournal.com
LC-MS/MS methods have been developed and validated for the quantification of Albuterol in various biological matrices, such as plasma and urine. fda.govclinicaltrials.govnih.gov These methods are essential for pharmacokinetic studies. A sensitive LC-MS/MS method was developed to determine this compound in cell culture media, achieving a lower limit of quantification (LLOQ) in the nanomolar range. fda.gov The method utilized a reversed-phase C18 column and positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. fda.gov
The high selectivity of MRM allows for the accurate quantification of the target analyte even in complex matrices by monitoring specific precursor-to-product ion transitions. pharmacophorejournal.com For Albuterol, a common transition monitored is m/z 240.2 → 148.4. pharmacophorejournal.com LC-MS/MS is also invaluable for identifying and quantifying metabolites, such as the 4'-O-sulfate conjugate of salbutamol. nih.govmdpi.commdpi.com
Table 2: LC-MS/MS Method Parameters for Albuterol Analysis
| Parameter | Value |
|---|---|
| Instrument | SCIEX QTRAP 4500 with Agilent UPLC system fda.gov |
| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm) fda.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) fda.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) pharmacophorejournal.com |
| Albuterol Transition | m/z 240.2 → 148.4 pharmacophorejournal.com |
| LLOQ in Media | 10 nM fda.gov |
| LLOQ in Plasma | 25 pg/mL nih.gov |
Structural Elucidation via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a critical tool for the structural elucidation of unknown impurities and degradation products of this compound. nih.gov In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule.
By increasing the nozzle voltage in the mass spectrometer, fragmentation of the compounds can be induced. nih.gov This technique has been used to characterize the decomposition products of salbutamol, revealing the formation of both acidic and basic degradation products. nih.gov The fragmentation pathways of albuterol can be analyzed to identify the different structural components of the molecule. This information is crucial for identifying process-related impurities and degradation products that may arise during manufacturing or storage, ensuring the safety and quality of the final drug product. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in the analysis of this compound, providing insights into its molecular structure and enabling quantitative measurements.
Fourier Transform Infrared (FTIR) Spectroscopy for Polymorph Discrimination
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying and differentiating between polymorphic forms of pharmaceutical compounds. gammadata.se Polymorphs are different crystalline structures of the same molecule that can exhibit varying physical properties. gammadata.se In the case of R-albuterol sulfate, at least two polymorphic forms, designated as Form I and Form II, have been identified and characterized using FTIR spectroscopy, among other techniques. researchgate.netnih.gov
The FTIR spectra of these polymorphs show distinct differences in the vibrational frequencies of their functional groups, which arise from the different molecular arrangements and intermolecular interactions within the crystal lattice. These spectral differences serve as unique fingerprints for each polymorphic form. For instance, research has shown that the FTIR spectra of Form I and Form II of R-albuterol sulfate exhibit noticeable variations in the regions associated with hydroxyl, amine, and sulfate group vibrations. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Polymorph Analysis |
|---|---|---|
| O-H Stretching | 3200-3600 | Sensitive to hydrogen bonding differences between polymorphs. |
| N-H Stretching | 3100-3500 | Reflects variations in the amine group environment. |
| Aromatic C-H Stretching | 3000-3100 | Can show subtle shifts based on crystal packing. |
| S=O Stretching (Sulfate) | 1100-1200 | Distinct patterns can indicate different sulfate group coordinations. |
| C-O Stretching | 1000-1300 | Sensitive to the conformation of the side chain. |
UV-Vis Spectroscopy for Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of this compound in various formulations. ijpsjournal.comresearchgate.net This method is based on the principle that the amount of UV or visible light absorbed by a solution is directly proportional to the concentration of the analyte in that solution, as described by the Beer-Lambert law. ijpsjournal.com
For quantitative analysis, a specific wavelength of maximum absorbance (λmax) is identified for this compound. In various solvents, the λmax for this compound is consistently found to be around 276 nm. researchgate.netinnovareacademics.in A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net This method has been successfully applied to the analysis of this compound in tablet and aerosol dosage forms. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 276 nm | researchgate.netinnovareacademics.in |
| Linearity Range | 10-120 µg/ml | researchgate.net |
| Limit of Detection (LOD) | 4.234 µg/ml | researchgate.net |
| Limit of Quantification (LOQ) | 12.702 µg/ml | researchgate.net |
X-Ray Powder Diffraction (XRPD) for Solid-State Form Identification
X-Ray Powder Diffraction (XRPD) is an essential and powerful technique for the identification and characterization of the solid-state forms of pharmaceutical compounds, including polymorphs, solvates, and hydrates. improvedpharma.comparticle.dk Each crystalline form possesses a unique, ordered arrangement of molecules in its crystal lattice, which results in a distinct diffraction pattern when exposed to X-rays. improvedpharma.com This pattern serves as a "fingerprint" for that specific solid form. improvedpharma.com
XRPD has been instrumental in distinguishing between the polymorphic forms of R-albuterol sulfate. researchgate.netnih.gov Studies have demonstrated that Form I and Form II of R-albuterol sulfate produce significantly different XRPD patterns, confirming their distinct crystalline structures. researchgate.net The technique is highly sensitive to changes in the crystal structure and is therefore crucial for polymorph screening, ensuring the correct and consistent solid form is used in pharmaceutical manufacturing. particle.dkamericanpharmaceuticalreview.com Amorphous forms, which lack long-range molecular order, produce a diffuse halo in the XRPD pattern, allowing for their differentiation from crystalline forms. improvedpharma.com
Thermal Analysis Techniques (DSC, TGA) for Solid-State Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for investigating the solid-state properties of this compound. ardena.com These methods measure the physical and chemical changes that occur in a substance as a function of temperature. scielo.org.co
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and polymorphic transitions. For R-albuterol sulfate, DSC studies have revealed differences in the thermal behavior of its polymorphs. researchgate.netnih.gov For instance, the decomposition pathways of Form I and Form II show exothermic peaks at slightly different temperatures. researchgate.net Form I exhibits exothermic peaks at approximately 210 °C, 288 °C, and 328 °C, while Form II shows a similar pattern but with the first peak shifted to a higher temperature of 217 °C. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. ardena.com TGA is useful for determining the presence of solvates or hydrates and for studying decomposition patterns. ardena.comscielo.org.co When coupled with other techniques like mass spectrometry (MS) or FTIR, TGA can provide detailed information about the evolved gases during thermal degradation. scispace.com Studies on salbutamol sulphate have used TGA to propose a multi-step degradation mechanism involving initial dehydration, followed by the breakdown of the secondary amine group and subsequent release of sulfur dioxide. scispace.com
| Polymorph | DSC Exothermic Peaks (°C) | Reference |
|---|---|---|
| Form I | 210, 288, 328 | researchgate.net |
| Form II | 217, 283, 328 | researchgate.net |
Microscopy and Particle Size Analysis
Microscopy and particle size analysis are critical for characterizing the physical attributes of this compound, which can influence its formulation and performance, particularly in inhaled products.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of particles. thermofisher.commdpi.com It works by scanning a focused beam of electrons over a sample's surface and detecting the scattered electrons to create an image. thermofisher.com
SEM has been employed to visualize the morphology of this compound particles. nih.govresearchgate.net Studies have shown that the morphology of this compound can vary depending on the preparation method. For example, spray-dried particles of salbutamol sulfate have been observed to be spherical and several microns in size. nih.gov In contrast, images of this compound blended with lactose (B1674315) for use in dry powder inhalers show different morphological characteristics. researchgate.net The ability of SEM to reveal particle shape, size, and surface texture is invaluable for understanding the physical properties that can affect powder flow, aerosolization, and dissolution. nih.govresearchgate.net
Laser Diffraction for Particle Size Distribution
The particle size distribution of this compound is a critical quality attribute, particularly for inhaled drug products, as it directly influences the drug's aerodynamic behavior and deposition pattern within the respiratory tract. Laser diffraction is a widely adopted and powerful technique for the rapid and precise determination of particle size distributions for both raw materials and finished drug products. ondrugdelivery.cominhalationmag.com This non-destructive method relies on the principle that particles scatter light at an angle that is inversely proportional to their size. d-nb.info By measuring the angular pattern of scattered light, a particle size distribution can be calculated. ondrugdelivery.comd-nb.info
Laser diffraction offers several advantages for characterizing this compound, including its ability to perform real-time measurements of aerosols, which is crucial for studying the dynamic process of dispersion from an inhaler device. ondrugdelivery.com This technique can be applied to both dry powders and liquid suspensions, making it versatile for various formulations. ondrugdelivery.cominhalationmag.com
Research Findings
Numerous studies have utilized laser diffraction to characterize the particle size of this compound in different formulations and under various conditions. For instance, research on micronized this compound for dry powder inhalers (DPIs) has shown that the process effectively reduces the particle size to the respirable range. d-nb.info One study reported that after micronization, the volume median diameter (X50) of salbutamol sulfate particles was 2.03 µm ± 0.07 µm. d-nb.info It is important to note that laser diffraction measures the geometric diameter, which can differ from the aerodynamic diameter that governs lung deposition. d-nb.inforesearchgate.net
In the context of pressurized metered-dose inhalers (pMDIs), laser diffraction has been employed to assess the particle size distribution of the emitted aerosol plume. complexgenerics.orgalliedacademies.org Studies have investigated the influence of various factors, such as formulation components, device hardware, and environmental conditions like temperature and humidity, on the particle size of this compound aerosols. alliedacademies.org For example, one investigation found that the volume mean diameter (VMD) of an this compound MDI was 6.84 ± 0.16 µm. complexgenerics.org
Furthermore, laser diffraction is a valuable tool for comparing different formulations and delivery systems. Research has been conducted to compare the particle size distributions of this compound delivered from different types of nebulizers and to study the effect of gas flow rates on the generated aerosol particles. hawaii.edunih.gov These studies help in optimizing drug delivery to achieve the desired therapeutic effect.
A summary of representative data from various studies utilizing laser diffraction for this compound particle size analysis is presented in the interactive table below.
Interactive Data Table: Particle Size Distribution of this compound by Laser Diffraction
| Formulation/State | Instrument | Parameters Measured | Key Findings | Reference |
| Micronized Powder | Sympatec HELOS with RODOS dry powder disperser | Volume Median Diameter (X50), X10, X90 | X50 = 2.03 ± 0.07 µm; X10 = 0.63 ± 0.32 µm; X90 = 5.33 ± 0.06 µm | d-nb.info |
| Metered Dose Inhaler (MDI) Aerosol | Sympatec HELOS | Volume Mean Diameter (VMD), Geometric Standard Deviation (GSD) | VMD = 6.84 ± 0.16 µm; GSD = 2.10 ± 0.07 | complexgenerics.org |
| Nebulized Aerosol (Disposable Nebulizer) | Malvern Instruments, Spraytec | Percentage of particles in the 1-5 µm range at various flow rates | Percentage in optimal range increased from 16% at 3 L/min to 62% at 8 L/min | nih.gov |
| Nebulized Aerosol (Semi-permanent Nebulizer) | Malvern Instruments, Spraytec | Percentage of particles in the 1-5 µm range at various flow rates | Percentage in optimal range was relatively stable, from 57% at 3 L/min to 64% at 6 L/min | nih.gov |
| Micronized Powder (Conventional Air Jet Mill) | Malvern Mastersizer 2000 | Mass Median Diameter (MMD) | MMD = 1.70 µm | google.com |
The data clearly indicates that the particle size of this compound can be precisely controlled through manufacturing processes like micronization and that the delivery device and its operational parameters significantly impact the characteristics of the aerosolized drug. d-nb.infonih.govgoogle.com Laser diffraction stands out as a critical analytical tool for ensuring the quality and performance of this compound drug products. vcu.edunih.gov
Computational Chemistry and Molecular Modeling of Albuterol Sulfate
Molecular Dynamics Simulations of Albuterol Sulfate (B86663) Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For albuterol sulfate, MD simulations have been crucial in understanding its interaction with various proteins, including its primary target, the β2-adrenergic receptor (β2AR), as well as other proteins like bovine serum albumin (BSA) and monoamine oxidase B (MAO-B). nih.govbohrium.comdovepress.com
Simulations of albuterol (also known as salbutamol) with the β2AR have revealed insights into the conformational dynamics of the receptor upon agonist binding. acs.org Studies have explored how genetic variations, such as the T164I substitution in the β2AR, affect the receptor's structure and flexibility. plos.orgplos.org For instance, simulations showed that the T164I mutation leads to increased conformational flexibility in the receptor, which can impact the binding stability of albuterol. plos.orgresearchgate.net The root mean square deviation (RMSD) of the receptor, a measure of its structural stability, was observed to increase significantly in the T164I variant after a few nanoseconds of simulation time, indicating a less stable complex compared to the wild type. plos.orgresearchgate.net
MD simulations have also been employed to investigate the interaction of albuterol with carrier proteins like BSA, which is important for understanding drug distribution. These studies help determine the primary binding sites and the stability of the drug-protein complex. dovepress.com Another application has been the simulation of albuterol with the MAO-B enzyme, where MD simulations showed that albuterol maintains a closer and more stable position within the MAO-B active site compared to the MAO-A active site, suggesting a potential for selective interaction. nih.govosf.io
The stability of albuterol within the binding pocket is often analyzed by calculating its RMSD relative to the receptor over the simulation time. In a study comparing wild-type and T164I β2AR, the RMSD of albuterol was higher and more fluctuant in the mutated receptor, suggesting a less stable binding. plos.org
Table 1: Key Findings from Molecular Dynamics Simulations of Albuterol
| System | Key Finding | Reference |
|---|---|---|
| Albuterol with Wild-Type and T164I β2AR | The T164I mutation increases the conformational flexibility and instability of the receptor-ligand complex. | plos.orgresearchgate.net |
| Albuterol with MAO-A and MAO-B | Albuterol shows a closer proximity and more stable interaction with the MAO-B active site compared to MAO-A. | osf.io |
| Albuterol with Bovine Serum Albumin (BSA) | MD simulations identified four potential strong-binding sites for this compound on BSA. | dovepress.com |
Binding Energy Calculations and Decomposition of Binding Free Energy
Binding free energy calculations are essential for quantifying the affinity between a ligand and its protein target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach used to estimate these energies from MD simulation trajectories. dovepress.comosf.io
In studies of albuterol's interaction with the β2AR, binding energy calculations have helped to explain the reduced affinity observed in certain receptor variants. For the T164I variant, molecular docking predicted a reduced binding affinity for albuterol compared to the wild-type receptor. researchgate.net This is further supported by free energy calculations which provide a quantitative measure of this difference.
A study on the interaction of this compound with bovine serum albumin (BSA) used MM-PBSA to calculate the binding free energy for four putative binding sites (AS1, AS2, AS3, AS8). The results showed that AS1 was the strongest binding site with a total binding free energy of -272 kJ/mol. dovepress.com The binding free energy (Gbind) is typically decomposed into its constituent parts: van der Waals energy (Evdw), electrostatic energy (Eele), polar solvation energy (Gpolar), and nonpolar solvation energy (Gnonpolar). This decomposition reveals which forces are the primary drivers of the binding interaction. For the albuterol-BSA interaction, both van der Waals and electrostatic energies were found to be the main contributors to the binding. dovepress.com
Similarly, MM-PBSA calculations for albuterol with MAO-A and MAO-B enzymes showed a stronger average binding energy for MAO-B, supporting the hypothesis of selective inhibition. osf.io Metadynamics simulations have also been used to compute the activation/deactivation free-energy profiles for the β2AR when bound to albuterol. These advanced simulations reveal the energy landscape of receptor activation, showing that the complex has its deepest free-energy minimum in the active region. ucl.ac.uk
Table 2: Binding Free Energy Decomposition for this compound at BSA Binding Sites (kJ/mol)
| Binding Site | Evdw | Eele | Gpolar | Gnonpolar | Gbind |
|---|---|---|---|---|---|
| AS1 | -226.75 | -419.86 | 398.24 | -23.63 | -272.00 |
| AS2 | -173.18 | -253.30 | 309.41 | -18.73 | -135.80 |
| AS3 | -160.08 | -225.14 | 269.87 | -17.43 | -132.78 |
| AS8 | -165.73 | -343.92 | 396.94 | -18.52 | -131.23 |
Data sourced from a study on albuterol-BSA interactions. dovepress.com
Prediction of Binding Sites and Residue Interactions (e.g., Electrostatic, Hydrogen Bonding)
Computational models have been instrumental in identifying the specific amino acid residues within the β2-adrenergic receptor that are crucial for binding albuterol. Both agonists and antagonists are predicted to form a strong bond with Asp-113 in the third transmembrane helix (TM3). pnas.org However, a key difference lies in their interactions with serine residues in TM5. pnas.org Agonists like albuterol form hydrogen bonds with both Ser-204 and Ser-207. pnas.org
The catecholamine head of albuterol is known to interact with these serine residues, while its tert-butyl group fits into a hydrophobic pocket. pnas.org Specific interactions identified through docking and MD simulations include hydrogen bonds and van der Waals contacts. For example, in the wild-type β2AR, albuterol is predicted to form hydrogen bonds with residues such as Asp-113, Ser-203, Ser-207, and Asn-312. nih.gov The T164I mutation, however, was shown to reduce the number and strength of these hydrogen bonds, leading to a less stable interaction. researchgate.netnih.gov
In a study comparing the binding of albuterol to wild-type and T164I β2AR, the interaction profiles were analyzed in detail. nih.govresearchgate.net In the wild-type receptor, albuterol's interactions are extensive, involving several key residues. The mutation to isoleucine at position 164 alters the binding cavity, expanding its volume and disrupting the optimal interaction network. plos.orgresearchgate.net
Table 3: Key Residue Interactions for Albuterol in the β2-Adrenergic Receptor Binding Site
| Interacting Residue | Type of Interaction | Role in Binding | Reference |
|---|---|---|---|
| Asp-113 (TM3) | Hydrogen Bond / Ionic | Anchor point for both agonists and antagonists. | pnas.orgnih.gov |
| Ser-204 (TM5) | Hydrogen Bond | Critical for agonist binding and receptor activation. | pnas.orgnih.gov |
| Ser-207 (TM5) | Hydrogen Bond | Critical for agonist binding; distinguishes agonists from antagonists. | pnas.orgnih.gov |
| Asn-293 | Hydrogen Bond | Interacts with the alkyl OH group of the ligand. | pnas.org |
| Thr-118 | Hydrogen Bond | Contributes to the hydrogen bond network with the ligand. | nih.govresearchgate.net |
Quantum Chemical Descriptors and Electronic Property Analysis
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors. wu.ac.th These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Protein-Ligand Docking Studies with Beta-Adrenergic Receptors
Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. plos.org It is widely used to study how albuterol fits into the binding pocket of the β2-adrenergic receptor. plos.orgplos.orgpnas.org
Docking studies have successfully predicted binding modes for albuterol that are in excellent agreement with experimental data. pnas.org These studies confirm that albuterol binds in a pocket formed by several transmembrane helices of the β2AR. The calculations show that agonists like albuterol establish a network of hydrogen bonds with key serine residues (Ser-204, Ser-207) in TM5, an interaction pattern not seen with antagonists. pnas.org
Docking has also been used to investigate the effects of genetic polymorphisms on drug binding. For example, docking albuterol into the Arg16Gly variants of the β2AR showed preferential docking to the Gly variant, which had a marginally larger binding pocket. plos.org In another study, docking of albuterol into the T164I variant of β2AR predicted a two-fold reduction in binding affinity compared to the wild-type receptor. researchgate.netnih.gov This suboptimal binding was attributed to the expansion of the binding cavity and altered interactions with key residues. plos.org
Table 4: Predicted Binding Energies of Albuterol from Docking Studies
| Receptor Target | Docking Score / Binding Energy | Key Finding | Reference |
|---|---|---|---|
| MAO-A | -7.1 kcal/mol | Similar binding energy to MAO-B, but with unfavorable interactions. | osf.io |
| MAO-B | -7.2 kcal/mol | Favorable binding orientation compared to MAO-A. | osf.io |
| T164I β2AR Mutant | Reduced affinity (two-fold) | The mutation leads to suboptimal binding of albuterol. | researchgate.net |
Computational Approaches for Solid-State Structure Prediction and Polymorph Stability
This compound is known to exist in different crystalline forms, or polymorphs. researchgate.netnih.govresearchgate.net Polymorphism can significantly affect the physicochemical properties of a drug, including its stability, dissolution rate, and bioavailability. scielo.br Computational methods are increasingly used to predict crystal structures and assess the relative stability of different polymorphs.
Experimental techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared (FT-IR) spectroscopy, and differential scanning calorimetry (DSC) have been used to identify and characterize at least two polymorphic forms of R-albuterol sulfate, designated Form I and Form II. researchgate.netnih.govresearchgate.net These forms exhibit distinct XRPD patterns and thermal properties. researchgate.net For example, Form I shows characteristic XRPD peaks at 10.7, 11.9, and 12.6 (2θ), while Form II has peaks at 8.7, 9.6, and 15.2 (2θ). researchgate.net
Computational approaches can complement these experiments by predicting possible crystal packing arrangements and calculating their lattice energies to determine relative stabilities. While direct prediction of this compound polymorphs is complex, MD simulations have been used to study related solid-state phenomena. For instance, simulations have been performed to understand how additives like polyvinylpyrrolidone (B124986) (PVP) affect the crystal growth of this compound, which is crucial for controlling polymorphism during manufacturing. acs.org Such simulations analyze the interaction energy between the additive and different crystal faces, providing insights into which additives can most effectively inhibit crystal growth and modify the crystal habit. acs.org Other computational work has focused on the effects of manufacturing processes like micronization, which can create amorphous regions on the crystal surface, impacting the powder's physical stability. google.com
Chemical Stability and Degradation Pathways of Albuterol Sulfate
pH-Dependent Chemical Stability Investigations
The stability of albuterol sulfate (B86663) in aqueous solutions is significantly dependent on pH. Studies have shown that the decomposition of racemic albuterol is most effectively minimized at a pH of approximately 3.5. jst.go.jp However, investigations into the individual enantiomers reveal different stability profiles. For instance, a study on R-salbutamol sulfate solution found it to be more stable at a pH of 6. jst.go.jpjst.go.jp This research, which evaluated the decomposition rate over a pH range from 1 to 10 at 60°C, identified pH 6 as the optimal condition for stability, where the least racemization was observed. jst.go.jp
The transport of albuterol across epithelial tissues is also influenced by pH. As a cationic molecule, the paracellular flux of albuterol increases with rising pH and decreases as the pH becomes more acidic. nih.gov In conditions such as airway disease exacerbations, the resulting acidification of the airways can decrease albuterol flux. nih.gov The decomposition of R-salbutamol sulfate in solution has been found to follow apparent first-order kinetics. jst.go.jp The stability of albuterol sulfate solutions can be maintained by using buffers; for example, sodium sulfate has been used effectively due to the common ion effect, which helps maintain the required pH for several days. jptcp.com
Identification and Characterization of Chemical Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) have been instrumental in identifying the potential degradation products of this compound. Under basic conditions (e.g., 1M NaOH at 50°C), albuterol aldehyde has been identified as a significant degradation product. researchgate.net Similarly, oxidative stress using hydrogen peroxide also leads to the formation of degradants. csfarmacie.cz
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to separate and characterize these products. nih.govresearchgate.net Photocatalytic degradation studies have identified several intermediate compounds. researchgate.netnih.gov
The following table lists some of the identified degradation products of this compound.
| Degradation Product Name | Method of Identification |
| Albuterol Aldehyde | Forced degradation (basic conditions) |
| 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | Photocatalytic degradation (HPLC-MS) |
| 2-(tert-butylamino)-ethanol | Photocatalytic degradation (HPLC-MS) |
| 2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone | Photocatalytic degradation (HPLC-MS) |
| 2-(methylamino)-1-(3,4-dihydroxyphenyl)ethanone | Photocatalytic degradation (HPLC-MS) |
| 2-(tert-butylamino)-acetic acid | Photocatalytic degradation (HPLC-MS) |
| Hydroquinone | Photocatalytic degradation (HPLC-MS) |
| 1-(4-hydroxylphenyl)ethanol | Photocatalytic degradation (HPLC-MS) |
| Albuterone | Process Impurity |
| Bis-ether albuterol | Process Impurity |
Data sourced from references researchgate.netnih.govresearchgate.netnih.gov.
Influence of Environmental Factors on Chemical Degradation (e.g., Humidity, Temperature)
Environmental factors, particularly temperature and humidity, play a crucial role in the chemical stability of this compound. Stability testing often follows International Conference on Harmonisation (ICH) guidelines, which include accelerated storage conditions such as 40°C at 75% relative humidity for six months. medscape.comoup.com
High temperatures can accelerate degradation. Thermal analysis has shown that this compound undergoes a multi-step degradation process starting with dehydration, followed by the breakdown of the secondary amine group, and finally the formation of sulfur dioxide. scispace.com Studies on metered-dose inhalers exposed to extreme temperatures (as high as 87.9°C) showed physical distortions of the canisters, although drug delivery was not always significantly altered. oup.com However, another study noted that storing inhalers at higher temperatures resulted in an 8% decrease in the delivered dose of salbutamol (B1663637). researchgate.net Forced degradation studies have also utilized high temperatures (e.g., 100°C for 3 hours) to induce decomposition. csfarmacie.cz
Humidity also affects the physicochemical properties of this compound, especially in powdered formulations. The presence of amorphous content in crystalline materials can affect stability. d-nb.info Studies on micronized this compound showed that amorphous regions can be generated during processing. Conditioning these samples at controlled relative humidity (e.g., 52.8% and 75% RH) can lead to recrystallization of the amorphous content over time, resulting in a more stable crystalline form. d-nb.info For example, after two weeks of conditioning at these humidity levels, the material becomes almost fully crystalline. d-nb.info
Degradation Kinetics and Reaction Mechanisms
The degradation of this compound follows specific kinetic models and reaction mechanisms depending on the conditions.
pH-Dependent and Thermal Degradation: The decomposition of this compound in aqueous solutions is reported to fit an apparent first-order kinetic model. jst.go.jp The rate of degradation is determined by plotting the drug concentration against time, with the rate constant (k) derived from the slope of the resulting linear equation. jst.go.jp Thermal degradation involves a multi-step mechanism that begins with the loss of water (dehydration), followed by the cleavage of the secondary amine group, and ultimately the generation of sulfur dioxide. scispace.com
Photocatalytic Degradation: Photocatalytic degradation studies using Mn-doped TiO2 nanoparticles under visible light have revealed a two-stage kinetic process. researchgate.netnih.govacs.org
Stage 1 (First 60 minutes): Albuterol slowly degrades into intermediate compounds.
Stage 2 (60 to 240 minutes): These intermediates are then mineralized into smaller fragments like carbon dioxide and water at a faster rate. nih.govacs.org
The proposed photocatalytic degradation pathway involves the initial formation of products like 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and 2-(tert-butylamino)-ethanol. researchgate.netnih.gov These are subsequently transformed into other compounds, with the nitrogen from the albuterol molecule eventually degrading into ammonium (B1175870) and nitrate (B79036) ions. nih.gov
The following table summarizes the degradation kinetics data from photocatalytic studies.
| Condition | Kinetic Stage | Rate Constant (k) (min⁻¹) |
| Photocatalysis (0.2% Mn-doped TiO₂) | 0-60 min | 0.0088 |
| Photocatalysis (0.2% Mn-doped TiO₂) | 60-240 min | 0.0179 |
Data sourced from references researchgate.netnih.govacs.org.
Advanced Pharmaceutical Formulation Chemistry of Albuterol Sulfate: Chemical Interactions and Stability
Chemical Interactions with Excipients and Formulation Components
The chemical stability of Albuterol Sulfate (B86663) can be significantly influenced by the excipients and other components within a pharmaceutical formulation. These interactions are critical for ensuring the product's shelf-life and efficacy.
In aqueous solutions, Albuterol Sulfate is known to degrade, with one of the primary degradation products being albuterol aldehyde. google.com Stress studies have shown that this compound can degrade under alkaline, acidic, oxidative, and thermal conditions. csfarmacie.cz For instance, in basic conditions (e.g., 1M NaOH), albuterol aldehyde has been identified as a degradation product. researchgate.net
Interactions with common excipients are a key consideration. A notable incompatibility has been documented between this compound and lactose (B1674315) monohydrate in dry powder inhaler (DPI) blends. pharmaexcipients.com Studies suggest a solid-state chemical reaction occurs between the polar protic groups (-NH-, -OH) of albuterol and the hemiacetal carbon of lactose, resulting in the formation of an adduct. pharmaexcipients.com This incompatibility can alter the bulk properties of the powder mixture. pharmaexcipients.com However, other research has suggested that this compound can have a stabilizing effect on other active pharmaceutical ingredients, such as fluticasone (B1203827) propionate, when formulated together with an α-lactose monohydrate carrier. google.com
In metered-dose inhaler (MDI) formulations, the choice of propellant and cosolvents is crucial. This compound has demonstrated good chemical stability in formulations using hydrofluoroalkane (HFA) propellants like HFA-134a, especially when a cosolvent such as ethanol (B145695) is included. nih.gov Some MDI formulations are designed to be simple, containing only the micronized this compound suspended in the HFA-134a propellant. rxlist.com
For liquid formulations like syrups, compatibility with all excipients must be verified. A study of a syrup containing sorbitol, citric acid, potassium sorbate, and natural gum involved monitoring the impurity profile over 24 months to ensure stability. csfarmacie.cz Similarly, the chemical compatibility of this compound in nebulizer solutions when mixed with other drugs is not formally established, though some experts suggest it can be mixed with agents like cromolyn (B99618) sodium, budesonide, or ipratropium (B1672105) bromide. medcentral.comfda.gov Differential Scanning Calorimetry (DSC) is a common technique used to screen for potential drug-excipient incompatibilities in solid dosage forms by detecting changes in thermal behavior. globalresearchonline.net
| Excipient/Component | Formulation Type | Type of Interaction/Observation | Reference |
| Lactose Monohydrate | Dry Powder Inhaler (DPI) | Potential for solid-state reaction (adduct formation) between albuterol's protic groups and lactose's hemiacetal carbon. | pharmaexcipients.com |
| α-Lactose Monohydrate | Dry Powder Inhaler (DPI) | This compound found to stabilize Fluticasone Propionate in a combination formulation. | google.com |
| HFA Propellants (e.g., HFA-134a) | Metered-Dose Inhaler (MDI) | Sulfate salt form is chemically stable; stability can be enhanced with a cosolvent. | nih.gov |
| Ethanol | Metered-Dose Inhaler (MDI) | Used as a cosolvent to improve dispersion and stability. | nih.govgoogle.comgoogleapis.com |
| Oleic Acid | Metered-Dose Inhaler (MDI) | Used as a surfactant or suspending agent in HFA-based suspension formulations. | google.comgoogleapis.com |
| Sorbitol, Citric Acid, Potassium Sorbate | Syrup | Used as excipients; stability requires long-term impurity monitoring. | csfarmacie.cz |
| HPMC, Xanthan Gum | Tablets | Compatibility confirmed using Differential Scanning Calorimetry (DSC). | globalresearchonline.net |
Physical Stability of this compound in Different Formulation Matrices
The physical stability of this compound is paramount, as changes in its solid-state properties can affect formulation performance, particularly for inhaled dosage forms.
Crystal Growth and Morphology Changes in Suspensions
In suspension-based formulations, such as MDIs, maintaining a stable particle size distribution is critical. Any growth of the suspended drug particles or changes in their crystal morphology can alter the delivered dose and its aerodynamic properties.
Formulations of this compound in HFA propellants, particularly when they include a cosolvent like ethanol and a surfactant like oleic acid, have been shown to exhibit good physical stability with substantially no particle size growth or morphology changes over prolonged periods. nih.govgoogle.comgoogleapis.com The physical stability in these systems is correlated with the drug's low solubility in the propellant system and the prevention of particle agglomeration. nih.gov
Conversely, the inherent crystal habit of this compound can be suboptimal for processing. Commercial this compound often has a plate-like crystal shape, which can lead to poor powder handling properties. researchgate.net Crystal engineering techniques can be employed to modify these characteristics. For instance, antisolvent crystallization in the presence of specific additives can control crystal habit. Studies have shown that polyvinylpyrrolidone (B124986) (PVP K25) is a potent crystal growth inhibitor for this compound, capable of modifying its crystal shape from needle-like to a more desirable block-like habit with a lower aspect ratio. acs.org Another advanced technique is continuous spherical crystallization, which can produce spherical agglomerates of this compound with improved handling properties compared to the raw plate-like crystals. researchgate.net
| Factor | Formulation Type | Effect on Crystal Stability | Reference |
| Ethanol (Cosolvent) | MDI Suspension | Improves dispersion and physical stability, preventing agglomeration. | nih.gov |
| Oleic Acid (Surfactant) | MDI Suspension | Helps maintain a stable dispersion with no significant crystal growth. | google.comgoogleapis.com |
| Polyvinylpyrrolidone (PVP K25) | Crystallization Process | Inhibits crystal growth and modifies habit from needle-like to block-like. | acs.org |
| Spherical Crystallization | Particle Engineering | Transforms native plate-like crystals into spherical agglomerates with better properties. | researchgate.net |
Amorphous Region Stability in Powder Formulations
For dry powder formulations, physical stability is often related to the presence of amorphous, or non-crystalline, regions within the drug particles. These regions are thermodynamically unstable and have a tendency to convert to a more stable crystalline state. google.com
High-energy processes like jet milling (micronization), which are necessary to produce particles of an inhalable size, can induce structural disorder and create amorphous regions on the particle surfaces. google.comnih.gov Even small amounts of this amorphous content can negatively impact the physical stability of the powder, as the subsequent re-crystallization can lead to the formation of strong particle agglomerates, thereby hindering aerosol performance. nih.gov This is often exacerbated by humidity. nih.gov
To mitigate this instability, a post-micronization "conditioning" step is often employed. nih.govresearchgate.net This involves exposing the powder to controlled temperature and relative humidity (RH) to facilitate the conversion of unstable amorphous material back to a stable crystalline form before the final formulation steps. researchgate.net Research indicates that for this compound, conditioning at a relative humidity of at least 55% at room temperature is effective for recrystallization, whereas dry conditioning at elevated temperatures can be counterproductive by stabilizing the amorphous state. google.com
In contrast to creating amorphous content inadvertently, spray drying can be used to deliberately create stable amorphous dispersions. In one study, this compound was spray-dried with lactose to form an amorphous dispersion. inhalationmag.com The stability of such systems is related to the glass transition temperature (Tg), which was observed to decrease as the concentration of this compound (which has a Tg of approximately 60°C) increased in the formulation. inhalationmag.com
Particle Engineering for Controlled Release Properties (Chemical Aspects)
Particle engineering allows for the modification of this compound's release profile by altering its physical form or by combining it with functional carriers at a molecular level.
Design and Characterization of this compound Nanoparticles
Nanoparticles offer a platform for developing novel drug delivery systems, including those for pulmonary delivery. dovepress.com Various techniques have been used to engineer this compound nanoparticles.
One method is precipitation, where an aqueous solution of the drug is injected into a non-solvent (or anti-solvent) like acetone (B3395972) or ethanol, causing the drug to precipitate as nanoparticles. nih.gov Studies have shown that using acetone as the non-solvent tends to produce smaller particle sizes compared to ethanol. nih.gov Another approach is the nanosuspension method, where the drug is dispersed in a solution containing a polymer, such as Polyethylene glycol (PEG) 6000, and subjected to sonication. ajrbps.com Top-down methods involving ultrasonication or homogenization of a drug suspension can also be used. nih.gov
These nanoparticles can be designed for specific purposes. For example, gastroretentive nanoparticles have been developed using mucoadhesive polymers like chitosan, gelatin, and bovine serum albumin (BSA) to enhance oral bioavailability. amazonaws.com The entrapment efficiency of the drug in these nanoparticles is a key characteristic, influenced by the polymer choice and drug-to-polymer ratio. amazonaws.com
| Nanoparticle Type / Method | Carrier/Polymer | Particle Size (nm) | Key Finding | Reference |
| Precipitation | None (Excipient-free) | Varies with solvent/non-solvent ratio | Acetone as a non-solvent produced smaller particles than ethanol. | nih.gov |
| Nanosuspension | Polyethylene Glycol (PEG) 6000 | 365 | Produced sustained release over 12 hours. | ajrbps.com |
| Adsorption/Incorporation | Bovine Serum Albumin (BSA) | 177 - 200 | Nanoparticles showed high thermodynamic stability. | dovepress.com |
| Mucoadhesive Nanoparticles | Chitosan, Gelatin, BSA | - | Drug entrapment efficiency ranged from 54.8% to 85.8%. | amazonaws.com |
Drug-Carrier Molecular Interactions (e.g., with Albumin)
Understanding the molecular interactions between this compound and carrier molecules is fundamental to designing advanced drug delivery systems. Albumin, a natural protein, has been explored as a carrier for pulmonary delivery. dovepress.com
Computational and experimental studies have provided detailed insights into the binding mechanism of this compound with Bovine Serum Albumin (BSA). dovepress.com These studies revealed that there are specific binding sites for the drug on the albumin molecule. The strongest binding site involves electrostatic interactions between this compound and the Glu243 and Asp255 amino acid residues within a hydrophobic pocket of the BSA protein. dovepress.com The critical binding forces are primarily hydrogen bonds and salt bridges, with water bridges playing a supportive role. dovepress.com
Interactions with excipient carriers are also defined at the molecular level. As mentioned previously, the incompatibility between this compound and lactose in some DPIs is attributed to a specific chemical interaction between the drug's polar groups and the excipient's hemiacetal carbon. pharmaexcipients.com Furthermore, computational synthonic modeling has been used to predict and understand the cohesive forces of Albuterol and the adhesive forces between Albuterol and the surfaces of carrier crystals like α-lactose monohydrate, offering a molecule-centered view of formulation behavior. acs.org
Impact of Processing on Physicochemical Stability (e.g., Micronization)
The manufacturing of pharmaceutical powders, particularly for inhalation products, necessitates precise control over particle size. Micronization, a high-energy milling process, is commonly employed to reduce the particle size of active pharmaceutical ingredients (APIs) like this compound to the optimal aerodynamic range for pulmonary delivery. nih.govnih.gov However, the mechanical and thermal stresses imparted during this process can induce significant changes in the physicochemical properties of the material, impacting its stability, manufacturability, and therapeutic performance. nih.govgoogle.com
The primary consequence of micronization on this compound is the disruption of its crystalline structure, leading to the formation of amorphous regions and crystal defects on the particle surfaces. nih.govgoogle.comnih.gov These disordered areas are thermodynamically unstable and possess higher energy than their crystalline counterparts. nih.govnih.gov This increased energy state can drive undesirable physical and chemical changes during storage and formulation. nih.govresearchgate.net
One of the most significant physical instabilities arising from micronization is particle agglomeration. nih.gov The amorphous regions on the surfaces of micronized particles are prone to recrystallization, especially in the presence of moisture. nih.govnih.gov This process can cause the formation of solid bridges between individual particles, leading to particle growth and the formation of strong agglomerates. nih.govnih.gov Such changes in particle size distribution can negatively affect the aerosol performance of dry powder inhalers. nih.gov
The physical stability of micronized this compound is highly sensitive to environmental conditions, particularly humidity and temperature. nih.gov The amorphous regions have a greater propensity to absorb water, which can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility. nih.govcsfarmacie.cz This facilitates the conversion of the unstable amorphous form back to the more stable crystalline state. nih.gov Studies have shown that conditioning of micronized this compound at controlled relative humidity (RH) and temperature can be employed to manage this instability by promoting a controlled recrystallization before the final formulation steps. d-nb.info For instance, it has been demonstrated that at a relative humidity above 50%, recrystallization of the amorphous content in micronized this compound can be observed. d-nb.info
The extent of amorphization is directly related to the intensity of the mechanical stress applied during milling. google.com Different milling techniques and parameters, such as the grinding pressure in air-jet milling, can significantly influence the degree of induced disorder and, consequently, the physical stability of the powder. google.com Analytical techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS) are instrumental in characterizing the subtle changes in crystallinity and amorphous content induced by micronization. nih.govd-nb.info
While the impact of micronization on the physical stability of this compound is well-documented, the direct effect on its chemical stability is less defined in the literature. However, the generation of amorphous regions and crystal defects can heighten the chemical reactivity of the drug. csfarmacie.cz These high-energy sites can be more susceptible to degradation pathways such as oxidation. google.com One known degradation product of albuterol is albuterol aldehyde, which can form through oxidative decomposition. google.com While this degradation is more extensively studied in aqueous solutions, the increased surface area and disordered nature of micronized particles could potentially accelerate solid-state oxidation. google.comcsfarmacie.cz Another potential impurity that can arise during the manufacturing process is bis-ether albuterol.
The thermal stresses during micronization, although localized and transient, can also contribute to degradation. Thermal decomposition of this compound has been shown to occur at elevated temperatures, with the initial stages involving dehydration followed by the breakdown of the molecule, leading to the formation of products such as sulfur dioxide. scispace.com
To mitigate the instabilities induced by micronization, post-processing steps are often necessary. "Conditioning" of the micronized powder at specific temperature and humidity levels can allow for the controlled relaxation of the disordered regions into a more stable crystalline form, thus minimizing the potential for uncontrolled particle growth and chemical degradation during storage. nih.govd-nb.info
Research Findings on the Physicochemical Stability of Micronized this compound
| Parameter | Unmicronized this compound | Micronized this compound | Reference |
|---|---|---|---|
| Volume Median Diameter (d0.5) | ~12.83 µm | ~4.2 µm | researchgate.net |
| Condition | Observation | Reference |
|---|---|---|
| Initial state after micronization | Contains amorphous regions on particle surfaces. | nih.govnih.gov |
| Storage at >50% Relative Humidity | Recrystallization of amorphous content occurs. | d-nb.info |
| Conditioning at 70°C (dry) | No recrystallization observed. | researchgate.net |
| Degradation Product/Impurity | Potential Origin | Reference |
|---|---|---|
| Albuterol Aldehyde | Oxidative decomposition | google.com |
| Sulfur Dioxide | Thermal decomposition | scispace.com |
| Bis-ether albuterol | Process-related impurity |
Future Research Directions in Albuterol Sulfate Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Green Chemistry Attributes
The chemical synthesis of albuterol has traditionally involved multi-step processes. One established method begins with the acetylation of methyl salicylate (B1505791), followed by an amination sequence using tertiary-butylbenzylamine to form an aminoketone. A subsequent reduction step converts both the ester and ketone groups, and a final debenzylation yields albuterol. ethernet.edu.et However, the pharmaceutical industry is increasingly focused on developing more environmentally friendly and efficient synthetic routes.
Deeper Understanding of Enantiomeric Interconversion and Stabilization
Albuterol is a racemic mixture, meaning it consists of two enantiomers, (R)-albuterol and (S)-albuterol. acs.org The bronchodilatory effects are attributed to the (R)-enantiomer, which has a significantly higher affinity for β2-adrenergic receptors than the (S)-enantiomer. acs.orgnih.gov While some research suggests the (S)-enantiomer is clinically inactive, other studies indicate it may contribute to increased bronchial reactivity. nih.govdrugbank.com
A key area of future research is the potential for interconversion between the two enantiomers. Studies have shown that no significant inter-conversion occurs in vivo after administration. nih.gov However, understanding the factors that could influence enantiomeric stability during synthesis, formulation, and storage is crucial. Research into the stereoselective disposition of albuterol enantiomers in different tissues, such as skeletal and cardiac muscle, is also warranted to better understand their therapeutic effects and potential side effects. researchgate.net The development of enantioselective assays is critical for these studies. researchgate.net
Advanced Characterization of Metastable Polymorphic Forms
Polymorphism, the ability of a solid compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. researchgate.net Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. scielo.br For R-albuterol sulfate (B86663), at least two polymorphic forms, designated as Form I and Form II, have been identified and characterized using techniques such as X-ray powder diffraction, FT-IR spectroscopy, and differential scanning calorimetry. nih.govresearchgate.netlareferencia.info
Future research will focus on the advanced characterization of these and potentially other, more metastable, polymorphic forms. scielo.br Understanding the conditions under which different polymorphs form and interconvert is essential for ensuring the consistency and quality of the final drug product. researchgate.net For example, the hemihydrate of albuterol hemisulfate has been shown to be physically stable under ambient conditions and dehydrates without losing its crystallinity. researchgate.net Further studies are needed to fully elucidate the thermodynamic and kinetic relationships between the different solid-state forms of albuterol sulfate.
Development of High-Throughput Screening for Solid-State Properties
The discovery and characterization of different solid forms of a drug substance can be a time-consuming and material-intensive process. High-throughput screening (HTS) has emerged as a powerful tool in pharmaceutical development to rapidly screen for various solid-state properties, including polymorphism, salt formation, and cocrystals. eurofins.comupertis.ac.id
The application of HTS to this compound will enable a more comprehensive exploration of its polymorphic landscape. eurofins.com By performing hundreds of crystallization trials in parallel using minimal amounts of material, researchers can efficiently identify new crystalline forms and determine the optimal conditions for producing the most stable and soluble form. eurofins.com This approach accelerates the selection of the best solid form for development, mitigating the risks associated with polymorphism that can arise in later stages. eurofins.com
Integration of Artificial Intelligence and Machine Learning in Computational Studies
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into pharmaceutical research to analyze complex datasets and predict drug properties. mdpi.com In the context of this compound, these computational tools can be applied to various aspects of its chemical development.
For instance, machine learning models can be developed to predict asthma exacerbations based on data from digital inhalers that record albuterol usage and inhalation parameters. nih.gov This could lead to more proactive and personalized disease management. nih.gov Furthermore, AI can be used to analyze clinical notes to identify patterns in inhaler technique and adherence. nih.gov In the realm of solid-state chemistry, ML algorithms could potentially predict the likelihood of polymorphism based on molecular structure and assist in the design of experiments for high-throughput screening. learning-gate.com The integration of AI and ML offers the potential to accelerate research, improve our understanding of this compound's behavior, and ultimately enhance its therapeutic application. learning-gate.com
Q & A
Q. How can researchers cross-validate analytical methods for this compound when pharmacopeial standards are updated?
- Methodological Answer :
Compare legacy methods (e.g., UV-spectroscopy) with updated protocols (e.g., UPLC-MS/MS) using statistical equivalence testing .
Reassess method robustness by introducing intentional variations (e.g., column temperature ±5°C).
Document deviations in Supporting Information with raw data and validation reports for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
